Synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate: A Technical Guide
Synthesis of Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for methyl trans-4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in various pharmaceutical applications. The document provides a comparative analysis of different synthetic routes, detailed experimental protocols, and quantitative data to aid in the selection and optimization of the manufacturing process.
Introduction
Methyl trans-4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of tranexamic acid, a well-known antifibrinolytic agent. The specific trans-isomer is crucial for its biological activity. The synthesis of this compound primarily involves two key stages: the synthesis of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and its subsequent esterification. This guide will explore the most common and industrially viable routes for obtaining the target molecule.
Core Synthesis Pathways
The synthesis of methyl trans-4-(aminomethyl)cyclohexanecarboxylate can be broadly categorized by the starting material used to construct the tranexamic acid backbone. The three primary pathways originate from:
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p-Aminomethylbenzoic acid: This is a direct approach involving the hydrogenation of the aromatic ring.
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Dimethyl Terephthalate: A versatile starting material that requires manipulation of both ester groups and reduction of the aromatic ring.
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4-Cyanocyclohexane-1-carboxylic acid: This route involves the reduction of a nitrile group to the aminomethyl functionality.
A logical workflow for the synthesis is presented below:
Pathway I: From p-Aminomethylbenzoic Acid
This is one of the most direct routes to tranexamic acid. The core of this pathway is the catalytic hydrogenation of the benzene ring of p-aminomethylbenzoic acid. A critical challenge in this synthesis is controlling the stereochemistry to obtain the desired trans-isomer.
Experimental Protocol: Hydrogenation and Isomerization
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Hydrogenation: p-Aminomethylbenzoic acid is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and charged into a high-pressure autoclave with a ruthenium-on-carbon (Ru/C) catalyst. The reaction is carried out under hydrogen pressure (50-150 kg/cm ²) at elevated temperatures (90-200°C)[1][2]. The use of an alkaline medium can promote the formation of the trans isomer[1].
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Isomerization: The resulting mixture of cis and trans isomers is then subjected to isomerization. This is typically achieved by heating the mixture in an alkaline solution (e.g., with barium hydroxide) at high temperatures (around 200°C) to convert the cis isomer to the more stable trans isomer[3][4].
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Purification: The tranexamic acid is then isolated by neutralization with an acid (e.g., sulfuric acid) and subsequent crystallization[4].
Experimental Protocol: Esterification
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Fischer Esterification: Tranexamic acid is suspended in methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) is added.
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The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
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The excess methanol is removed under reduced pressure. The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).
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The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield the methyl ester.
Quantitative Data
| Step | Catalyst/Reagents | Temperature (°C) | Pressure ( kg/cm ²) | Yield | Purity/Ratio | Reference |
| Hydrogenation | 5% Ru/C, NaOH(aq) | 155 | 100 | >90% | - | [1] |
| Hydrogenation | Pt-M/C (M=Ru, La, etc.) | 30-60 | 3-5 | 95% | - | [4] |
| Isomerization | Ba(OH)₂ | 200 | 18-20 | - | High trans | [4] |
Pathway II: From Dimethyl Terephthalate
This pathway offers a cost-effective route starting from a readily available commodity chemical. The synthesis involves a multi-step process to selectively modify one of the ester groups, introduce the amino functionality, and reduce the aromatic ring.
Experimental Protocol
A notable seven-step synthesis has been reported with a high overall yield[5].
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Mono-hydrolysis: Dimethyl terephthalate is treated with one equivalent of potassium hydroxide in methanol to yield mono-methyl terephthalate.
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Amide Formation: The carboxylic acid is converted to an acid chloride and then reacted with ammonia to form the corresponding amide.
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Nitrile Formation: The amide is dehydrated to a nitrile, yielding methyl 4-cyanobenzoate.
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Reductive Amination: The cyano group is reduced to an aminomethyl group.
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Hydrogenation: The aromatic ring of methyl 4-(aminomethyl)benzoate is hydrogenated using a catalyst like Ru-Al₂O₃ to give a mixture of cis and trans isomers of the target molecule's precursor.
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Isomerization and Hydrolysis: The mixture is treated with barium hydroxide under high temperature and pressure to hydrolyze the ester and isomerize the cis form to the trans-acid.
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Esterification: The resulting tranexamic acid is then re-esterified as described in Pathway I.
Quantitative Data
| Step Sequence | Overall Yield | Final Purity | Reference |
| Seven-step synthesis from Dimethyl Terephthalate | 59.2% | 99.6% | [5] |
Pathway III: From 4-Cyanocyclohexane-1-carboxylic Acid
This pathway begins with a cyclohexane ring already in place, avoiding the high-pressure hydrogenation of an aromatic ring. The key step is the reduction of the nitrile group to the primary amine.
References
- 1. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 2. CN108752226A - The preparation method of tranexamic acid - Google Patents [patents.google.com]
- 3. CN108689870B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 4. CN102276490A - A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
